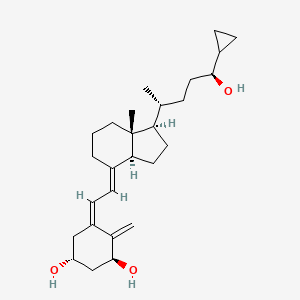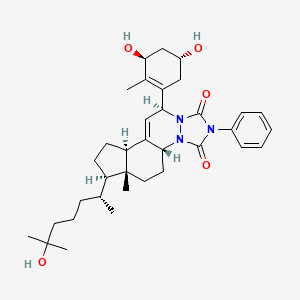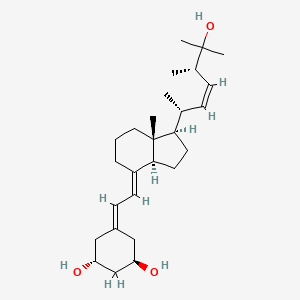
Hydroxyzine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxyzine-d8 is a deuterium-labeled version of hydroxyzine, a first-generation antihistamine. It is primarily used as an internal standard in mass spectrometry for the quantification of hydroxyzine. Hydroxyzine itself is known for its sedative, anxiolytic, and antiemetic properties, and is commonly used to treat anxiety, tension, and allergic conditions such as pruritus and chronic urticaria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of hydroxyzine-d8 involves the coupling of piperazine-d8 with 4-chlorobenzhydryl chloride, followed by the reaction of the intermediate with 2-(2-chloroethoxy) ethanol. This process yields this compound with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxyzine-d8 undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium peroxymonosulfate (Oxone) is commonly used as an oxidizing agent.
Substitution: Reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Hydroxyzine-d8 is widely used in scientific research, particularly in:
Wirkmechanismus
Hydroxyzine-d8, like hydroxyzine, acts as a potent and selective histamine H1 receptor inverse agonist. This action is responsible for its antihistamine and sedative effects. Hydroxyzine also exhibits anxiolytic properties by inhibiting the activity of certain subcortical areas of the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Diphenhydramine: Another first-generation antihistamine with similar sedative and anxiolytic properties but a different chemical structure.
Chlorpheniramine: A first-generation antihistamine with less sedative effects compared to hydroxyzine.
Uniqueness: Hydroxyzine-d8 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for precise quantification and analysis of hydroxyzine in various samples, providing a significant advantage in pharmacokinetic and forensic studies .
Eigenschaften
CAS-Nummer |
1189480-47-4 |
|---|---|
Molekularformel |
C21H19ClN2O2D8 |
Molekulargewicht |
382.96 |
Aussehen |
Yellow Oil |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
68-88-2 (unlabelled) |
Synonyme |
1-(p-Chloro-a-phenylbenzyl)-4-[2-(2-hydroxyethoxy)ethyl)]piperazine-d8; Hydroxizine-d8; 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]ethanol; NSC 169188-d; Tran-Q-d8; Tranquizine-d8 |
Tag |
Hydroxyzine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2E,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-Bis[[(tert-butyl)dimethylsilyl]oxy]-2-methylenecyclohexylidene]ethylidene]octahydro-7a-methyl-1H-inden-1-yl]-1-cyclopropyl-2-penten-1-one](/img/structure/B602404.png)


![5-[2-[1-[1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B602407.png)



